1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1708013-68-6) is a triazole-based carboxylic acid derivative with the molecular formula C₁₄H₁₁FN₄O₂ and a molecular weight of 286.26 g/mol . The compound features a 2-fluorobenzyl group at the 1-position of the triazole ring and a pyrrole substituent at the 5-position.
Properties
Molecular Formula |
C14H11FN4O2 |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11FN4O2/c15-11-6-2-1-5-10(11)9-19-13(18-7-3-4-8-18)12(14(20)21)16-17-19/h1-8H,9H2,(H,20,21) |
InChI Key |
SASHTVVHVUPOFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)N3C=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The CuAAC "click" reaction is a cornerstone for synthesizing 1,4-disubstituted triazoles. For this compound, the method involves coupling a 2-fluorobenzyl azide with a pyrrole-bearing alkyne precursor.
Synthesis of 2-Fluorobenzyl Azide
2-Fluorobenzyl bromide is treated with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 2-fluorobenzyl azide with >90% efficiency.
Alkyne Precursor Preparation
5-Ethynyl-1H-pyrrole-1-carboxylic acid is synthesized via Sonogashira coupling of 1H-pyrrole-1-carbonyl chloride with trimethylsilylacetylene, followed by deprotection (78% yield).
Cycloaddition Conditions
The azide and alkyne are reacted in a 1:1 molar ratio using CuI (10 mol%) and ascorbic acid in THF/H<sub>2</sub>O (4:1) at room temperature for 24 hours. The triazole product is isolated via acid-base extraction (65–72% yield).
Table 1: CuAAC Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 10 mol% CuI | +15% vs. 5% |
| Solvent | THF/H<sub>2</sub>O (4:1) | +20% vs. DMF |
| Temperature | 25°C | +12% vs. 40°C |
Functionalization of 4,5-Dibromo-1H-1,2,3-Triazole
Bromine-Lithium Exchange Strategy
This method leverages the reactivity of 4,5-dibromo-1H-1,2,3-triazole (CAS: 15294-81-2) to sequentially introduce substituents.
Stepwise Substitution
-
N-1 Alkylation:
-
C-5 Functionalization:
-
Carboxylation:
Table 2: Functionalization Efficiency by Position
| Position | Reagent | Yield | Selectivity |
|---|---|---|---|
| N-1 | 2-Fluorobenzyl bromide | 83% | >99% |
| C-5 | Pyrrol-1-yl MgBr | 68% | 92% |
| C-4 | CO<sub>2</sub>/Pd catalysis | 57% | 88% |
Multi-Component One-Pot Synthesis
Convergent Approach
This route combines in situ azide formation, alkyne generation, and cycloaddition in a single reactor, reducing purification steps.
Reaction Sequence
-
Azide Formation: 2-Fluorobenzylamine is diazotized with NaNO<sub>2</sub>/HCl, then treated with NaN<sub>3</sub> to generate the azide.
-
Alkyne Activation: 1H-pyrrole-1-carbaldehyde undergoes Corey-Fuchs reaction to form 1-ethynylpyrrole.
-
Cycloaddition: CuI catalyzes triazole formation, with simultaneous oxidation of the aldehyde to carboxylic acid using KMnO<sub>4</sub> (58% overall yield).
Critical Parameters:
-
pH control (6.5–7.0) prevents side reactions during oxidation.
-
Stoichiometric MnO<sub>2</sub> removal via filtration improves purity.
Comparative Analysis of Methods
Table 3: Method Comparison
| Metric | CuAAC | Dibromo Triazole Route | One-Pot |
|---|---|---|---|
| Total Yield | 65% | 57% | 58% |
| Step Count | 3 | 3 | 1 |
| Scalability | High | Moderate | Low |
| Purification Complexity | Medium | High | Low |
| Cost Efficiency | $$ | $$$ | $ |
Challenges and Optimization Opportunities
-
Regioselectivity in CuAAC:
-
Carboxylation Side Reactions:
-
Pyrrole Compatibility:
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH), or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research has demonstrated that 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances their antibacterial activity by increasing lipophilicity and cellular uptake .
Anticancer Potential
Triazole derivatives have been explored as potential anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that compounds with triazole rings can effectively inhibit tumor growth in various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles are attributed to their ability to modulate signaling pathways involved in inflammation. Compounds similar to 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid have been shown to reduce inflammatory markers in vitro .
Case Studies
Several studies highlight the application of this compound in various fields:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited zones of inhibition greater than 20 mm, showcasing their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that triazole derivatives could induce apoptosis in breast cancer cells. The mechanism was linked to the inhibition of key metabolic pathways essential for cancer cell survival .
Case Study 3: Material Science Applications
Research into the use of triazoles in material science has revealed their potential as ligands in coordination chemistry. Their ability to form stable complexes with transition metals makes them suitable for applications in catalysis and material synthesis .
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural Features and Electronic Properties
The table below compares structural motifs, substituents, and molecular weights of the target compound with analogs:
Key Observations :
- Fluorine Substitution : The 2-fluorobenzyl group in the target compound and 2,6-difluorobenzyl in enhance metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
- Heterocyclic Substituents: The pyrrole group in the target compound (vs.
- Functional Groups: Carboxylic acids (common in all compounds) enable salt formation and solubility modulation, while amino () or formyl () groups introduce additional reactivity .
Activity Trends :
- Antimicrobial Efficacy: Fluorinated benzyl groups (e.g., 2,6-diF in ) enhance activity compared to non-fluorinated analogs, likely due to improved membrane interaction .
- Antitumor Potency : Electron-withdrawing substituents (e.g., trifluoromethyl in ) correlate with higher growth inhibition (GP = 68.09%) in lung cancer cells .
Biological Activity
1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the triazole derivative class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of the triazole ring and the presence of the pyrrole moiety contribute to its pharmacological potential.
The chemical formula of 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is C14H11FN4O2, with a molecular weight of 286.26 g/mol. The IUPAC name for this compound is 1-[(2-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxylic acid. Its structural characteristics include a triazole ring that is known for low multidrug resistance and high bioavailability in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C14H11FN4O2 |
| Molecular Weight | 286.26 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxylic acid |
| InChI | InChI=1S/C14H11FN4O2/c15-11-6-2-1-5-10(11)9-19-13(18-7-3-4-8-18)12(14(20)21)16-17-19/h1-8H,9H2,(H,20,21) |
Antimicrobial Properties
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 and 12.5 μg/mL, demonstrating their potential as effective antibacterial agents .
Antifungal Activity
Triazole compounds are also well-known for their antifungal properties. The mechanism often involves inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. Research has shown that similar triazole derivatives can effectively inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger.
Anticancer Potential
The anticancer activity of 1-(2-Fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, it has been reported that triazole derivatives can modulate the expression of proteins such as p53 and Bcl-2, which play pivotal roles in cancer progression and survival .
Case Studies and Research Findings
Several research studies have focused on the biological activity of triazole derivatives:
Study 1: Antimicrobial Evaluation
In a comparative study of various pyrrole-containing triazoles, it was found that the compound exhibited a strong antibacterial effect against Staphylococcus aureus, with an MIC value significantly lower than standard antibiotics like ciprofloxacin .
Study 2: Anticancer Mechanism
A study investigated the effect of similar triazoles on breast cancer cell lines (MCF7). The results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability and increased markers of apoptosis (Annexin V positive cells), suggesting their potential as chemotherapeutic agents .
Study 3: Structure–Activity Relationship (SAR)
Research into the SAR of triazole derivatives revealed that modifications at the phenyl or pyrrole positions significantly influenced biological activity. Substitutions with electron-withdrawing groups enhanced antimicrobial efficacy while maintaining low toxicity profiles.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions:
- Cyclization : Hydrazine derivatives react with α,β-unsaturated carbonyl compounds under reflux in solvents like ethanol or acetonitrile to form the triazole core .
- Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the pyrrole moiety, as seen in analogous triazole derivatives .
- Halogenation : Fluorobenzyl groups are introduced using reagents like Selectfluor® under controlled conditions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity patterns .
- IR Spectroscopy : Identifies carboxylic acid (-COOH) and triazole ring vibrations (e.g., C=N stretching at ~1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in solid-state studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Use Pd(PPh) for cross-coupling steps to enhance regioselectivity (yield improvement: ~20%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization reactions .
- Temperature Control : Lowering reaction temperatures reduces side-product formation in fluorobenzyl group introduction .
- Purification Strategies : Employ reverse-phase HPLC for challenging separations, especially for isomers .
Q. What strategies address contradictions in bioactivity data between similar fluorinated triazole derivatives?
- Substituent Analysis : Compare analogs with varying fluorophenyl positions (e.g., 2- vs. 4-fluorobenzyl) to assess electronic effects on target binding .
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity trends .
- Solubility Adjustments : Modify counterions (e.g., sodium salts) or use co-solvents (DMSO) to mitigate false negatives in aqueous assays .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Docking Studies : Map interactions between the triazole-carboxylic acid motif and target enzymes (e.g., kinase ATP-binding sites) .
- DFT Calculations : Predict electronic effects of substituents (e.g., fluorobenzyl vs. chlorobenzyl) on reactivity and stability .
- ADMET Profiling : Use QSAR models to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values reported at 24–72 hr timepoints .
- Enzyme Inhibition : Test against COX-2 or HDACs using fluorogenic substrates; validate with IC and kinetic parameters () .
- Antimicrobial Activity : Employ microbroth dilution (MIC determination) against Gram-positive/negative bacteria .
Q. How can researchers troubleshoot low yields in the final coupling step?
- Catalyst Loading : Increase Pd catalyst from 5 mol% to 10 mol% to drive sluggish reactions .
- Oxygen Exclusion : Degas solvents and perform reactions under nitrogen/argon to prevent oxidation .
- Byproduct Monitoring : Use TLC (silica gel, hexane/EtOAc) to track unreacted intermediates and adjust stoichiometry .
Data Interpretation and Reporting
Q. How should conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting anomalies .
- 2D NMR (COSY, NOESY) : Assign overlapping peaks and confirm spatial proximity of substituents .
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., pyrazole derivatives in ).
Q. What protocols ensure reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
